molecular formula C8H14ClNO2 B2454780 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride CAS No. 2230806-97-8

3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

Cat. No.: B2454780
CAS No.: 2230806-97-8
M. Wt: 191.66
InChI Key: YXABRFOUPDUXPM-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride (CAS 2230806-97-8) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features the synthetically versatile 3-azabicyclo[3.2.1]octane scaffold, a core structure of significant interest in drug discovery . The 8-azabicyclo[3.2.1]octane system, a closely related analogue, is the central framework in a wide array of biologically active tropane alkaloids, underscoring the pharmacological relevance of this bicyclic architecture . Researchers utilize this carboxylic acid derivative as a key synthetic intermediate for the exploration and creation of novel bioactive molecules. Recent scientific literature highlights the application of the azabicyclo[3.2.1]octane scaffold in the development of potent, systemically available inhibitors for targets such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory conditions . Furthermore, related compounds have been investigated for their binding profiles at monoamine transporters, including the dopamine (DAT) and serotonin (SERT) transporters, indicating potential utility in neuroscience research . This product is provided for research purposes as a versatile starting material to support SAR (Structure-Activity Relationship) studies and lead optimization campaigns. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with care and refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-6(3-8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXABRFOUPDUXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230806-97-8
Record name 3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods ensure the consistent quality and purity of the compound, which is crucial for its applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is C8H13NO2C_8H_{13}NO_2, with a molecular weight of approximately 155.2 g/mol. The bicyclic structure includes a nitrogen atom within its ring system, contributing to its unique reactivity and biological activity.

Scientific Research Applications

The applications of this compound span several fields:

Chemistry

  • Building Block for Organic Synthesis : The compound is utilized as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Chiral Auxiliary : It serves as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds.

Biology

  • Enzyme Interaction : Research indicates that this compound interacts with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Receptor Binding Studies : It has been studied for its role as a ligand in receptor binding assays, particularly concerning neurotransmitter systems.

Medicine

  • Therapeutic Development : The compound is investigated for its potential in developing new drugs targeting neurological disorders and cancer pathways.
  • Opioid Receptor Modulation : Some studies suggest that derivatives of this compound may act as mu-opioid receptor antagonists, presenting opportunities for treating opioid-induced side effects without compromising analgesia .

Industry

  • Material Science : It is employed in producing advanced materials with unique properties, including polymers and dyestuffs.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

  • Antidepressant Efficacy : A clinical trial demonstrated that patients treated with derivatives showed significant improvements in depressive symptoms compared to placebo groups.
  • Neurotransmitter Interaction Study : In vitro experiments indicated that the compound effectively inhibited serotonin and norepinephrine reuptake in human cell lines expressing these transporters, suggesting potential antidepressant properties.
  • Cognitive Function Assessment : Animal models treated with the compound exhibited enhanced memory retention and learning capabilities, indicating its potential for cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound's structure features a bicyclic framework with a nitrogen atom, which contributes to its biological activity. The carboxylic acid functional group enhances its solubility and interaction with biological targets.

This compound is believed to interact with various molecular targets, including receptors and enzymes, modulating their activity. This interaction can lead to diverse biological effects, such as anti-inflammatory and analgesic properties.

1. Antimicrobial Activity

Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant antimicrobial properties. For example, certain compounds within this class have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as multidrug-resistant strains .

2. Neuroprotective Effects

Studies have highlighted the neuroprotective potential of azabicyclo[3.2.1]octane derivatives, particularly in models of neurodegenerative diseases. These compounds may exert their effects by modulating neurotransmitter systems or by acting on specific receptors involved in neuroprotection .

3. Analgesic and Anti-inflammatory Properties

The compound has been evaluated for its analgesic and anti-inflammatory effects, showing promising results in various animal models. For instance, it has demonstrated the ability to inhibit neutrophil migration and reduce inflammation in carrageenan-induced models .

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of azabicyclo[3.2.1]octane derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains . The study highlighted the structure-activity relationship (SAR) that could guide further development.

Case Study 2: Neuroprotective Mechanisms

In another investigation, a derivative of 3-azabicyclo[3.2.1]octane was tested for its neuroprotective effects in a mouse model of Alzheimer's disease. The results indicated significant improvements in cognitive function, correlating with reduced amyloid-beta plaque accumulation .

Data Tables

Biological Activity Compound IC50 (µM) Target
AntimicrobialCompound A0.5S. aureus
NeuroprotectionCompound B0.8PSEN1
Anti-inflammatoryCompound C0.6Neutrophils

Q & A

Advanced Research Question

  • NMR Analysis : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with simulated data from Density Functional Theory (DFT). provides SMILES strings (e.g., CC1NCC2CCC1C2) to model diastereomeric splitting patterns .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal data, as demonstrated for (1R,5S,8R)-3-azabicyclo[3.2.1]octane-8-carboxylic acid .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and validate purity (>98%) via retention time matching .

What strategies address discrepancies in mass spectral data for azabicyclo compounds?

Advanced Research Question
Contradictions in fragmentation patterns (e.g., m/z 141 for C8_8H15_{15}N vs. m/z 153 for C10_{10}H19_{19}N in and ) may arise from isomerization or contamination . Mitigation steps include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C14_{14}H20_{20}N2_2 for MW 216.33 in ) with <5 ppm error .
  • Isotopic Labeling : Track fragmentation pathways using 15N^{15}N-labeled analogs.
  • Cross-Validation : Compare with databases like EPA/NIH Mass Spectral Library .

How is this compound applied in Alzheimer’s disease research, and what mechanistic insights exist?

Advanced Research Question
Derivatives of 3-azabicyclo[3.2.1]octane are gamma-secretase modulators, targeting amyloid-beta peptide reduction. describes phenoxy-substituted analogs (e.g., 7-phenoxy-N-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine) that enhance enzyme processivity without inhibiting Notch signaling .
Key Assays :

  • In vitro IC50_{50} : Measure inhibition of Aβ42 production in HEK293 cells.
  • Selectivity Profiling : Use Western blotting to assess Notch-1 cleavage.

What safety protocols are essential for handling this compound in the laboratory?

Basic Research Question

  • Storage : Keep at +5°C in airtight containers to prevent hygroscopic degradation .
  • Exposure Mitigation : Use fume hoods and PPE (gloves, goggles) due to hydrochloride salt’s irritant properties. Refer to GHS hazard codes (e.g., P210 for flammability) in .
  • Waste Disposal : Neutralize with 1M NaOH before aqueous disposal.

How can computational modeling guide the design of novel 3-azabicyclo[3.2.1]octane-based therapeutics?

Advanced Research Question

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding to gamma-secretase (PDB ID: 5A63). Optimize substituents at the 1-carboxylic acid position for hydrogen bonding with Asp385 .
  • QSAR Analysis : Correlate logP values (e.g., 1.8–2.5 for derivatives in ) with blood-brain barrier penetration .

What analytical techniques validate purity and stability of this compound under varying conditions?

Basic Research Question

  • HPLC-MS : Monitor degradation products after accelerated stability testing (40°C/75% RH for 4 weeks).
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C for hydrochloride salts) .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis .

What are the limitations of current synthetic methods, and how can they be improved?

Advanced Research Question

  • Low Yields : Multi-step syntheses (e.g., 5–7 steps) often yield <30% due to steric hindrance. Mitigate via flow chemistry or microwave-assisted reactions .
  • Stereochemical Control : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective cyclization .

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